molecular formula C8H11NO2S B168516 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid CAS No. 119778-45-9

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B168516
CAS No.: 119778-45-9
M. Wt: 185.25 g/mol
InChI Key: JQGAMXWLIJEQOK-UHFFFAOYSA-N
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Description

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Future Directions

The thiazole moiety, which is a part of “2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid”, has been an important heterocycle in the world of chemistry . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests potential future directions in the research and development of thiazole-bearing molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the reaction of thiazole-5-carboxylic acid esters with hydrochloric acid, followed by acid hydrolysis to yield the desired product . Another method involves the use of 2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid ethyl ester, which is treated with sodium hydroxide solution under stirring conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Mechanism of Action

The mechanism of action of 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Comparison: Compared to similar compounds, 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to interact with hydrophobic targets, potentially leading to different pharmacological profiles and applications .

Properties

IUPAC Name

2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11)12-5(2)9-6/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGAMXWLIJEQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263224
Record name 2-Methyl-4-propyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119778-45-9
Record name 2-Methyl-4-propyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119778-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-propyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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